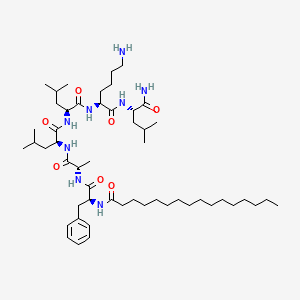

Palmitoyl hexapeptide-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H92N8O7 |

|---|---|

Molecular Weight |

941.3 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexadecanamide |

InChI |

InChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1 |

InChI Key |

QOJFGLKMGVFTQV-AGPWLXQASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Palmitoyl Hexapeptide-14 in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Hexapeptide-14 is a synthetic lipopeptide that has garnered significant interest in the field of dermatology and cosmetic science for its purported anti-aging properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in human dermal fibroblasts. It details the peptide's role in stimulating fibroblast proliferation, enhancing extracellular matrix (ECM) production, and inhibiting matrix metalloproteinases (MMPs). This guide synthesizes available data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a signal peptide composed of six amino acids conjugated to palmitic acid.[1][2][3] This lipophilic modification enhances its penetration through the stratum corneum to reach the dermal layer where it interacts with fibroblasts.[3] As a signal peptide, it mimics natural biological signaling molecules to modulate cellular functions, primarily those related to skin regeneration and repair.[4][5] The primary therapeutic targets of this compound in the dermis are the fibroblasts, the key cells responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity and elasticity to the skin.

The mechanism of action of this compound is centered on three key activities within dermal fibroblasts:

-

Stimulation of Fibroblast Proliferation: Increasing the population of fibroblasts to enhance the skin's regenerative capacity.

-

Upregulation of Extracellular Matrix Synthesis: Boosting the production of essential ECM components, most notably collagen.[1][2]

-

Inhibition of Matrix Metalloproteinases (MMPs): Protecting the existing ECM from enzymatic degradation.[1][6]

This guide will delve into the specifics of each of these mechanisms, presenting the available quantitative data, detailing relevant experimental methodologies, and illustrating the involved biological pathways.

Core Mechanisms of Action

Stimulation of Fibroblast Proliferation

This compound has been shown to stimulate the proliferation of dermal fibroblasts, thereby increasing the cellular machinery available for ECM production and repair.[1][6] This proliferative effect is a cornerstone of its anti-aging activity.

Currently, specific quantitative data from peer-reviewed literature detailing the percentage increase in human dermal fibroblast proliferation directly attributable to this compound is limited. However, manufacturer data for cosmetic ingredient complexes containing this peptide, such as Granactive AGE, consistently report fibroblast proliferation as a key mechanism.[7][8]

| Parameter | Effect of this compound | Source |

| Fibroblast Proliferation | Stimulation | [1][6] |

Table 1: Effect of this compound on Fibroblast Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Culture: Human dermal fibroblasts are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Serum Starvation: After 24 hours, the culture medium is replaced with serum-free DMEM for another 24 hours to synchronize the cell cycle.

-

Treatment: Cells are then treated with varying concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO, and diluted in serum-free DMEM) for 24, 48, or 72 hours. A vehicle control and a positive control (e.g., a known growth factor) are included.

-

MTT Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell proliferation relative to the vehicle control is calculated.

Fibroblast Proliferation Assay Workflow

Upregulation of Extracellular Matrix Synthesis

This compound acts as a signaling molecule that encourages fibroblasts to increase their production of key ECM components, particularly collagen.[1][2] This leads to a strengthening of the dermal matrix, improving skin firmness and elasticity.

| Parameter | Effect of this compound | Source |

| Collagen Synthesis | Stimulation | [1][2] |

Table 2: Effect of this compound on Collagen Synthesis

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of newly synthesized collagen (e.g., pro-collagen type I) secreted by fibroblasts into the culture medium.

Methodology:

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with this compound as described in the proliferation assay protocol. The supernatant (culture medium) is collected after the treatment period.

-

ELISA Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target collagen type (e.g., anti-pro-collagen type I antibody) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: The collected cell culture supernatants and a series of known concentration standards for the target collagen are added to the wells and incubated.

-

Detection Antibody: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.

-

Substrate Addition: The plate is washed again, and a substrate for the enzyme (e.g., TMB) is added, leading to a color change.

-

Reaction Stoppage and Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: A standard curve is generated from the standards, and the concentration of collagen in the samples is determined.

Collagen Synthesis Assay Workflow

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of ECM components. With age and exposure to environmental stressors, MMP activity increases, leading to a breakdown of collagen and elastin (B1584352) and the formation of wrinkles. This compound has been shown to inhibit the activity of certain MMPs, thus preserving the integrity of the ECM.[1][6] Specifically, the ingredient complex Granactive AGE, containing this compound, is noted for its inhibition of MMP-9.[7][8]

Specific IC50 values for the inhibition of MMPs by this compound are not publicly available. The focus is generally on the qualitative effect of inhibition.

| Parameter | Effect of this compound | Specific MMPs (where mentioned) | Source |

| MMP Inhibition | Inhibition | MMP-9 | [7][8] |

Table 3: Effect of this compound on MMP Activity

A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to measure MMP activity and its inhibition.

Methodology:

-

Reagents: A FRET-based MMP substrate (a peptide with a fluorescent donor and a quencher molecule), recombinant active MMP enzyme (e.g., MMP-9), and the inhibitor (this compound) are required.

-

Reaction Setup: In a 96-well plate, the MMP enzyme is pre-incubated with various concentrations of this compound or a known MMP inhibitor (positive control) in an assay buffer.

-

Substrate Addition: The FRET substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence is measured over time using a microplate reader. In the absence of an inhibitor, the MMP enzyme cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. In the presence of an effective inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.

-

Data Analysis: The rate of substrate cleavage is calculated, and the percentage of MMP inhibition by this compound is determined.

MMP Inhibition Assay Workflow

Signaling Pathways in Dermal Fibroblasts

While the precise signaling cascade initiated by this compound in dermal fibroblasts is not fully elucidated in publicly available literature, its function as a signal peptide suggests it likely interacts with cell surface receptors to trigger intracellular signaling pathways. Based on the known mechanisms of other cosmetic peptides and the downstream effects of this compound, a plausible signaling pathway involves the activation of transcription factors that regulate the expression of genes involved in ECM synthesis and cell proliferation.

A potential, though speculative, pathway could involve the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key regulator of collagen synthesis in fibroblasts.

References

- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]

- 2. ulprospector.com [ulprospector.com]

- 3. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound – Natural | Sustainable | Quality [alticobio.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. specialchem.com [specialchem.com]

- 8. ulprospector.com [ulprospector.com]

Palmitoyl Hexapeptide-14: A Technical Guide to its Role in Extracellular Matrix Remodeling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its role in combating the signs of cutaneous aging. This is achieved through its targeted action on the skin's extracellular matrix (ECM). By coupling a six-amino-acid peptide sequence with palmitic acid, its lipophilicity is increased, enhancing skin penetration and bioavailability.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its ability to stimulate fibroblast proliferation, promote the synthesis of key ECM proteins, and inhibit enzymatic degradation of the dermal matrix. We present a summary of clinical findings, detailed experimental protocols for in vitro and in vivo evaluation, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction to this compound

This compound, formerly known as Palmitoyl Hexapeptide-6, is classified as a signal peptide.[4][5] These peptides act as cellular messengers, modulating cell behavior by interacting with specific receptors or signaling cascades. The core of its function lies in its ability to positively influence the cellular processes responsible for maintaining the structural integrity and youthful appearance of the skin.[3][6] Its primary targets are dermal fibroblasts, the cells responsible for producing and organizing the ECM, which is composed of proteins like collagen and elastin (B1584352) that provide the skin with its firmness and elasticity.[1][7]

The mechanism of this compound is multifaceted, involving three primary actions:

-

Stimulation of Fibroblast Proliferation: It encourages the growth of new fibroblast cells, thereby increasing the skin's capacity to produce ECM components.[1][8][9]

-

Upregulation of ECM Protein Synthesis: It signals fibroblasts to increase the production of essential structural proteins, including collagen and elastin.[2][3][5][7]

-

Inhibition of Matrix Metalloproteinases (MMPs): It helps protect the existing ECM by downregulating the activity of enzymes that degrade collagen and other matrix proteins.[1][4][9]

Mechanism of Action in ECM Remodeling

The anti-aging effects of this compound are a direct result of its ability to initiate a cascade of events that lead to a net increase in the density and quality of the dermal matrix.

Fibroblast Activation and Proliferation

This compound acts as a stimulant for dermal fibroblasts.[1][8] By promoting their proliferation, it effectively replenishes the population of these critical cells, which naturally declines with age. An increased number of active fibroblasts leads to a more robust and regenerative dermal environment.

Stimulation of Collagen and Elastin Synthesis

As a signal peptide, this compound is understood to modulate cellular signaling to boost the synthesis of crucial ECM proteins. It specifically upregulates the production of various types of collagen (including Types I and III) and elastin.[2][3] This action helps to rebuild the skin's structural framework, leading to improved firmness, increased elasticity, and a reduction in the appearance of fine lines and wrinkles.[1][7] Some evidence suggests that the anti-aging effects of certain oligopeptide complexes may be mediated through the Transforming Growth Factor-beta 1 (TGF-β1) pathway, a well-known regulator of collagen synthesis.[10][11]

Inhibition of Matrix Metalloproteinases (MMPs)

A key aspect of skin aging is the degradation of the ECM by MMPs, a family of zinc-dependent endopeptidases. This compound has been shown to inhibit the activity of these enzymes.[1][4][9] By preventing the breakdown of existing collagen and elastin, the peptide helps to preserve the integrity of the dermal matrix, slowing the formation of wrinkles and skin sagging.[1][6]

References

- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]

- 2. This compound: Advanced Bioactive Peptide for Anti-Aging Skincare [jindunchemical.com]

- 3. This compound – Natural | Sustainable | Quality [alticobio.com]

- 4. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]

- 5. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]

- 6. procoal.co.uk [procoal.co.uk]

- 7. News - How this compound Improves Skin Smoothness [jindunchem-med.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound (Explained + Products) [incidecoder.com]

- 10. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 11. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]

Unraveling the Cellular Mechanisms of Palmitoyl Hexapeptide-14: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its anti-aging properties. This technical guide delves into the core signaling pathways activated by this peptide, providing a comprehensive overview of its molecular mechanisms. Through the stimulation of fibroblast proliferation, enhancement of extracellular matrix (ECM) protein synthesis, and inhibition of matrix metalloproteinases (MMPs), this compound demonstrates a multi-faceted approach to skin rejuvenation. This document summarizes the available scientific understanding, presents illustrative quantitative data, and provides detailed experimental methodologies for key assays relevant to the investigation of this peptide's bioactivity. The visualized signaling pathways and experimental workflows aim to facilitate further research and development in the field.

Introduction

The quest for effective anti-aging ingredients has led to the development of various bioactive peptides. Among these, this compound stands out due to its purported ability to mimic natural skin repair processes. By being conjugated with palmitic acid, this hexapeptide exhibits enhanced skin penetration and bioavailability, allowing it to interact with dermal fibroblasts and modulate their activity. The primary outcomes of its action include the increased production of essential ECM components like collagen and elastin, leading to improved skin firmness and elasticity, and a reduction in the appearance of fine lines and wrinkles. This guide will explore the signaling cascades believed to be responsible for these effects.

Core Signaling Pathways Activated by this compound

The biological effects of this compound are primarily attributed to its influence on dermal fibroblasts. The key mechanisms of action are:

-

Stimulation of Fibroblast Proliferation: The peptide encourages the growth and multiplication of fibroblasts, the primary cells responsible for producing the skin's structural proteins.

-

Upregulation of Extracellular Matrix (ECM) Synthesis: this compound signals fibroblasts to increase the production of collagen and elastin, crucial proteins for maintaining skin's tensile strength and elasticity.

-

Inhibition of Matrix Metalloproteinases (MMPs): It helps to prevent the degradation of the ECM by inhibiting the activity of MMPs, enzymes that break down collagen and other structural proteins.

While direct and detailed scientific studies on the specific intracellular signaling cascades activated by this compound are not extensively published, the observed effects strongly suggest the involvement of the Transforming Growth Factor-beta (TGF-β) signaling pathway . The stimulation of collagen synthesis is a hallmark of TGF-β activation in fibroblasts. It is also plausible that other pathways, such as those involved in cell proliferation and survival, are modulated, although further research is needed for confirmation.

The TGF-β Signaling Pathway

The TGF-β pathway is a critical regulator of cellular processes including proliferation, differentiation, and ECM production. It is highly probable that this compound acts as an agonist, initiating this signaling cascade in fibroblasts.

Quantitative Data on Bioactivity

Specific quantitative data from peer-reviewed studies on this compound is limited in the public domain. The following tables present illustrative data based on the expected outcomes for a bioactive peptide of this nature. These values should be considered as examples for comparison and not as definitive results for this compound.

Table 1: Illustrative Effect of this compound on Fibroblast Proliferation

| Treatment | Concentration | Cell Viability (% of Control) |

| Control | - | 100% |

| This compound | 1 µg/mL | 115% |

| This compound | 5 µg/mL | 135% |

| This compound | 10 µg/mL | 142% |

Table 2: Illustrative Gene Expression Changes in Human Dermal Fibroblasts

| Gene | Function | Fold Change (vs. Control) |

| COL1A1 | Collagen Type I | + 2.5 |

| ELN | Elastin | + 1.8 |

| MMP1 | Matrix Metalloproteinase-1 | - 1.5 |

| TIMP1 | Tissue Inhibitor of MMPs-1 | + 1.6 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive investigation of this compound's signaling pathways.

Fibroblast Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and a vehicle control.

-

Incubation: Cells are incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

Gene Expression Analysis (RT-qPCR)

This technique is used to quantify the expression levels of specific genes of interest.

Methodology:

-

Cell Culture and Treatment: Fibroblasts are cultured in 6-well plates and treated with this compound for 24 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time quantitative PCR is performed using gene-specific primers for COL1A1, ELN, MMP1, TIMP1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blotting for Protein Expression

This method is used to detect and quantify the levels of specific proteins.

Methodology:

-

Protein Extraction: Fibroblasts are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-SMAD2/3, total SMAD2/3, Collagen I) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising bioactive ingredient with a clear mechanism of action centered on the stimulation of dermal fibroblasts. Its ability to enhance ECM production and inhibit its degradation suggests a significant potential for skin rejuvenation. While the involvement of the TGF-β signaling pathway is strongly indicated, further in-depth studies are required to fully elucidate the complete network of signaling cascades it modulates. The experimental protocols and illustrative data presented in this guide provide a framework for the continued investigation and development of this and other novel peptides in the field of dermatology and cosmetic science.

Palmitoyl Hexapeptide-14: A Deep Dive into its Discovery, Mechanism, and Scientific Substantiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Hexapeptide-14, a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science, stands as a promising agent in the modulation of skin aging. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound. It delves into the scientific evidence supporting its efficacy, presenting available quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are outlined, and the putative signaling pathways are visualized to facilitate a deeper understanding of its biological activity. This document serves as a critical resource for professionals engaged in the research and development of novel dermatological and cosmetic formulations.

Introduction

This compound is a synthetically derived peptide consisting of six amino acids, which is rendered more bioavailable and skin-permeable through its conjugation with palmitic acid, a fatty acid.[1][2] This modification enhances its lipophilicity, facilitating its penetration through the stratum corneum to the viable layers of the skin where it exerts its biological effects.[3] Formerly identified as Palmitoyl Hexapeptide-6, this ingredient is recognized for its role in stimulating the synthesis of extracellular matrix (ECM) components, promoting fibroblast proliferation, and inhibiting the activity of matrix metalloproteinases (MMPs).[4][5] These actions collectively contribute to the improvement of skin firmness, elasticity, and the reduction of fine lines and wrinkles.[1][6]

History and Discovery

The precise timeline and the specific researchers or company that first synthesized and characterized this compound are not extensively documented in publicly available scientific literature. However, the development of palmitoylated peptides for cosmetic applications is rooted in the broader field of peptide chemistry and skin biology research. The use of peptides in skincare emerged from the understanding of their role as signaling molecules in various physiological processes, including wound healing and tissue regeneration.[5] The attachment of a lipid moiety, such as palmitic acid, to a peptide sequence is a well-established strategy to enhance its stability and delivery into the skin.[3] While specific patents for this compound are not readily identifiable, numerous patents exist for cosmetic compositions containing palmitoylated peptides, highlighting the industry's focus on this class of compounds for anti-aging applications.

Mechanism of Action

This compound is believed to exert its anti-aging effects through a multi-faceted mechanism of action that targets key cellular and molecular processes involved in skin aging.

Stimulation of Collagen Synthesis

A primary mechanism attributed to this compound is its ability to stimulate the production of collagen, a crucial structural protein that provides tensile strength and resilience to the skin.[7][8] While the specific signaling pathway for this compound has not been definitively elucidated in published studies, it is hypothesized to act as a signaling molecule that mimics a natural ligand for a cellular receptor, thereby initiating an intracellular signaling cascade. A plausible pathway is the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen synthesis in fibroblasts.

Promotion of Fibroblast Proliferation

Fibroblasts are the primary cell type in the dermis responsible for synthesizing collagen and other ECM components. This compound is reported to stimulate the proliferation of these cells, thereby increasing the skin's capacity to produce structural proteins.[4] The signaling pathway likely involves the activation of fibroblast growth factor receptors (FGFRs), which are known to play a critical role in cell proliferation and differentiation.

References

- 1. FGF signals for cell proliferation and migration through different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Peptide-based selective inhibitors of matrix metalloproteinase-mediated activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound – Natural | Sustainable | Quality [alticobio.com]

Palmitoyl Hexapeptide-14: A Deep Dive into its Influence on Cutaneous Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its potential anti-aging properties. This technical guide synthesizes the current understanding of this compound's mechanism of action at the molecular level, with a specific focus on its effects on gene expression in skin cells. This document provides an in-depth overview of the pertinent signaling pathways, detailed experimental protocols for investigating its efficacy, and a structured presentation of its impact on key genes involved in maintaining the integrity and youthfulness of the skin's extracellular matrix.

Introduction

The skin, the body's largest organ, is in a constant state of renewal and repair. This process is governed by a complex interplay of genetic and environmental factors. As the skin ages, the delicate balance between the synthesis and degradation of extracellular matrix (ECM) components, such as collagen and elastin (B1584352), is disrupted. This leads to the visible signs of aging, including wrinkles, fine lines, and loss of elasticity.

This compound is a signal peptide that has been designed to counteract these degenerative processes. By mimicking natural biological signals, it aims to stimulate cellular responses that promote skin rejuvenation. The primary target cells for this peptide are dermal fibroblasts, the key producers of the skin's structural proteins.

Mechanism of Action: Impact on Gene Expression

This compound is reported to exert its effects on skin cells through several key mechanisms: the stimulation of fibroblast proliferation, the upregulation of crucial extracellular matrix protein synthesis, and the inhibition of enzymes responsible for their degradation. These actions are underpinned by changes in the expression of specific genes within the skin cells.

Stimulation of Extracellular Matrix Protein Synthesis

A primary function of this compound is to boost the production of collagen and elastin, the foundational proteins for skin strength and flexibility.[1][2][3] This is achieved by upregulating the expression of the genes that code for these proteins in dermal fibroblasts. The most notable of these are:

-

COL1A1 (Collagen Type I Alpha 1 Chain): This gene codes for the pro-alpha1 chain of type I collagen, the most abundant form of collagen in the skin. Increased expression of COL1A1 leads to a greater synthesis of type I collagen, which helps to improve skin firmness and reduce the appearance of wrinkles.

-

ELN (Elastin): This gene is responsible for the production of tropoelastin, the precursor to elastin. Enhanced ELN expression results in more elastin fibers, which are critical for the skin's ability to stretch and recoil.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix Metalloproteinases (MMPs) are a family of enzymes that are responsible for the degradation of ECM proteins. In aging skin, the activity of these enzymes is often elevated, leading to a net loss of collagen and elastin. This compound is believed to counteract this by downregulating the expression of key MMP genes, including:

-

MMP1 (Matrix Metallopeptidase 1): Also known as collagenase, MMP1 is primarily responsible for the initial cleavage of fibrillar collagens (types I, II, and III).

-

MMP3 (Matrix Metallopeptidase 3): Known as stromelysin-1, MMP3 has a broader substrate specificity and can degrade a variety of ECM components, including proteoglycans, fibronectin, and laminin. It can also activate other MMPs.

-

MMP9 (Matrix Metallopeptidase 9): Also called gelatinase B, MMP9 degrades type IV collagen, a major component of the basement membrane.

By inhibiting the expression of these genes, this compound helps to preserve the existing ECM and prevent its further degradation.[4][5][6]

Upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs)

The activity of MMPs is naturally regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). This compound may also indirectly inhibit MMP activity by increasing the expression of TIMP genes. An increase in the TIMP/MMP ratio shifts the balance towards ECM preservation.

Quantitative Data on Gene Expression

Table 1: Illustrative Upregulation of Extracellular Matrix Genes by this compound in Human Dermal Fibroblasts

| Gene Symbol | Gene Name | Function | Illustrative Fold Change (vs. Control) |

| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis | ↑ 2.5 |

| ELN | Elastin | Provides elasticity to the skin | ↑ 1.8 |

| FN1 | Fibronectin 1 | ECM glycoprotein (B1211001) involved in cell adhesion and migration | ↑ 1.5 |

Disclaimer: The data in this table is illustrative and intended to represent the expected qualitative effects of this compound. Actual quantitative results may vary and should be determined through rigorous experimental testing.

Table 2: Illustrative Downregulation of Matrix Metalloproteinase Genes by this compound in Human Dermal Fibroblasts

| Gene Symbol | Gene Name | Function | Illustrative Fold Change (vs. Control) |

| MMP1 | Matrix Metallopeptidase 1 | Initiates collagen degradation | ↓ 2.0 |

| MMP3 | Matrix Metallopeptidase 3 | Degrades various ECM components | ↓ 1.7 |

| MMP9 | Matrix Metallopeptidase 9 | Degrades basement membrane collagen | ↓ 1.4 |

Disclaimer: The data in this table is illustrative and intended to represent the expected qualitative effects of this compound. Actual quantitative results may vary and should be determined through rigorous experimental testing.

Signaling Pathways

The effects of this compound on gene expression are mediated by intracellular signaling pathways. The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a key regulator of ECM homeostasis and is a likely target of this peptide.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated when the TGF-β ligand binds to its receptor on the cell surface. This leads to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus and act as transcription factors to regulate the expression of target genes, including COL1A1 and MMPs. This compound is thought to activate this pathway, leading to increased collagen synthesis and reduced degradation.

Experimental Protocols

To quantitatively assess the effect of this compound on gene expression in skin cells, a standardized in-vitro experimental workflow can be employed.

Cell Culture and Treatment

-

Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: HDFs are seeded into 6-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.

-

Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (medium without the peptide) is also included. Cells are incubated for a predetermined time period (e.g., 24, 48, or 72 hours).

RNA Isolation and Quantification

-

RNA Extraction: Total RNA is extracted from the HDFs using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression levels of the target genes (e.g., COL1A1, ELN, MMP1, MMP3, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using a real-time PCR system with SYBR Green or TaqMan probes.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and compared to the vehicle control.

Conclusion

This compound demonstrates significant potential as an active ingredient in skincare formulations aimed at combating the signs of aging. Its mechanism of action, centered on the modulation of gene expression in dermal fibroblasts, leads to a favorable shift in the balance of ECM synthesis and degradation. By upregulating the expression of key structural proteins like collagen and elastin, and downregulating the expression of degradative enzymes such as MMPs, this compound helps to restore the structural integrity and resilience of the skin. Further quantitative research is warranted to fully elucidate the dose-dependent and time-course effects of this peptide on the transcriptome of skin cells, which will aid in the optimization of its use in dermatological and cosmetic applications.

References

- 1. Buy this compound | Wholesale Supplier - Green Stone Swiss [cosmetics-add.com]

- 2. This compound – Natural | Sustainable | Quality [alticobio.com]

- 3. News - How this compound Improves Skin Smoothness [jindunchem-med.com]

- 4. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]

- 5. This compound (Explained + Products) [incidecoder.com]

- 6. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]

Palmitoyl Hexapeptide-14: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl hexapeptide-14 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and anti-inflammatory properties. This technical guide provides an in-depth exploration of the known anti-inflammatory mechanisms of this compound. While specific quantitative data from peer-reviewed studies are not extensively available in the public domain, this document outlines the putative signaling pathways and provides detailed, generalized experimental protocols for evaluating the anti-inflammatory efficacy of this and similar peptides. The guide also includes structured tables for the presentation of potential quantitative data and utilizes Graphviz diagrams to visualize key concepts and workflows, offering a framework for researchers in the field.

Introduction

Inflammation is a fundamental biological process that, when chronic, contributes significantly to skin aging and various dermatological conditions. The search for effective anti-inflammatory agents has led to the development of bioactive peptides, such as this compound. This peptide combines a six-amino-acid sequence with palmitic acid, a modification that enhances its stability and penetration into the skin.[1] this compound is reported to exert its effects by modulating pro-inflammatory cytokines and inhibiting matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[2][3][4][5] These actions collectively help to calm inflammation, reduce redness, and protect the skin's structural integrity, making it a promising ingredient for formulations targeting sensitive and aging skin.[4]

Mechanism of Action: Anti-inflammatory Pathways

The anti-inflammatory effects of this compound are believed to be mediated through two primary pathways: the modulation of pro-inflammatory cytokine production and the inhibition of matrix metalloproteinases (MMPs).

Modulation of Pro-inflammatory Cytokines

Chronic inflammation in the skin is often characterized by the elevated expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These signaling molecules can perpetuate the inflammatory cascade, leading to tissue damage. This compound is thought to interfere with the signaling pathways that lead to the production of these cytokines. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound may exert its effects by inhibiting the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokine genes.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components, including collagen and elastin. During inflammation, the expression and activity of MMPs, such as MMP-1, MMP-3, and MMP-9, are often upregulated. This leads to the breakdown of the skin's structural framework, contributing to wrinkle formation and loss of elasticity. This compound is reported to inhibit the activity of these damaging enzymes, thereby preserving the integrity of the ECM.[2][3][5]

Quantitative Data on Anti-inflammatory Effects

Table 1: Example of In Vitro Cytokine Inhibition by this compound

| Cytokine | Assay System | Inducer | Peptide Conc. | % Inhibition (Mean ± SD) |

| IL-6 | Human Dermal Fibroblasts | LPS (1 µg/mL) | 10 µM | Data not available |

| IL-8 | Human Keratinocytes | TNF-α (10 ng/mL) | 10 µM | Data not available |

| TNF-α | THP-1 Macrophages | LPS (1 µg/mL) | 10 µM | Data not available |

| Note: The data in this table is illustrative and does not represent actual experimental results. |

Table 2: Example of In Vitro MMP Inhibition by this compound

| MMP | Assay Type | Substrate | IC50 (µM) |

| MMP-1 (Collagenase) | FRET-based | Fluorogenic Peptide | Data not available |

| MMP-3 (Stromelysin-1) | FRET-based | Fluorogenic Peptide | Data not available |

| MMP-9 (Gelatinase B) | Gelatin Zymography | Gelatin | Data not available |

| Note: The data in this table is illustrative and does not represent actual experimental results. |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be used to quantify the anti-inflammatory effects of this compound.

In Vitro Cytokine Inhibition Assay

This protocol describes a method to measure the inhibition of pro-inflammatory cytokine production in cell culture.

Methodology:

-

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media until they reach 80-90% confluency in 24-well plates.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for 1-2 hours.

-

Inflammatory Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α, is added to the wells (except for the negative control) to induce cytokine production.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the stimulated control.

In Vitro MMP Inhibition Assay

This protocol outlines a method for assessing the direct inhibitory effect of this compound on MMP activity.

Methodology:

-

Assay Preparation: The assay is performed in a 96-well black microplate to minimize light interference.

-

Enzyme and Inhibitor Incubation: Recombinant human MMP (e.g., MMP-1) is incubated with varying concentrations of this compound or a known MMP inhibitor (positive control) in an assay buffer.

-

Substrate Addition: After a pre-incubation period, a fluorogenic MMP substrate is added to each well.

-

Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a fluorescence plate reader. The cleavage of the substrate by the MMP results in an increase in fluorescence.

-

Data Analysis: The rate of the reaction is determined, and the concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Conclusion and Future Directions

This compound demonstrates significant promise as an anti-inflammatory agent for topical applications. Its purported dual mechanism of modulating pro-inflammatory cytokines and inhibiting MMPs addresses key drivers of chronic inflammation and skin aging. However, a notable gap exists in the public domain regarding detailed, quantitative data from controlled scientific studies. Future research should focus on elucidating the precise molecular targets of this compound within inflammatory signaling pathways and on conducting robust in vitro and in vivo studies to quantify its efficacy. Such data will be crucial for the continued development and validation of this peptide as a therapeutic and cosmetic ingredient.

References

- 1. This compound – Natural | Sustainable | Quality [alticobio.com]

- 2. This compound (Explained + Products) [incidecoder.com]

- 3. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]

- 4. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]

- 5. procoal.co.uk [procoal.co.uk]

The Role of Palmitoyl Hexapeptide-14 in Skin Aging and a Look into Senotherapeutic Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cosmetic and therapeutic peptides is rapidly evolving, with a significant focus on mitigating the multifaceted processes of skin aging. Palmitoyl hexapeptide-14, a synthetic lipopeptide, has emerged as a noteworthy agent in anti-aging skincare, primarily through its influence on the extracellular matrix. This technical guide provides a comprehensive analysis of the currently understood mechanisms of this compound, including its role in collagen synthesis, matrix metalloproteinase inhibition, and fibroblast proliferation. While its direct, mechanistic involvement in cellular senescence is not extensively documented in publicly available research, its actions on the skin's structural components offer a valuable counterpoint to the effects of senescence. To provide a thorough perspective for researchers in the field of cellular aging, this guide will also delve into the distinct and well-documented role of a different molecule, Peptide 14 (also known as OS-01), which has been specifically shown to modulate the pathways of cellular senescence. This guide will clearly delineate the functions of both peptides, present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of their respective signaling pathways and workflows to offer a clear and technically robust overview for scientific and drug development professionals.

This compound: A Modulator of the Dermal Extracellular Matrix

This compound is a synthetic peptide composed of six amino acids conjugated to palmitic acid, a modification that enhances its stability and penetration into the skin.[1][2][3] Its primary role in anti-aging is attributed to its ability to influence the components of the dermal extracellular matrix (ECM).

Mechanism of Action

The principal mechanisms of action for this compound involve three key processes:

-

Stimulation of Collagen Production: The peptide is reported to signal fibroblasts to increase the synthesis of collagen, a critical protein for skin firmness and elasticity.[3][4]

-

Inhibition of Matrix Metalloproteinases (MMPs): this compound is claimed to inhibit the activity of MMPs, which are enzymes responsible for the degradation of collagen and elastin (B1584352) in the skin.[4][5] By reducing the breakdown of these essential proteins, the peptide helps to preserve the skin's structural integrity.

-

Promotion of Fibroblast Proliferation: The peptide is also suggested to stimulate the proliferation of dermal fibroblasts, the cells responsible for producing collagen and other ECM components.[3][6]

These actions collectively contribute to a strengthened and more youthful-appearing dermal matrix, which can reduce the appearance of fine lines and wrinkles.[1][4]

Figure 1. Proposed mechanism of this compound in the skin.

Quantitative Data and Clinical Observations

While detailed, peer-reviewed quantitative studies on the direct cellular effects of this compound are not widely available, some clinical data has been cited. A 12-week in-vivo study reportedly compared the efficacy of this compound to a 0.05% tretinoin (B1684217) treatment, suggesting an equivalent reduction in the appearance of fine lines and wrinkles without the associated irritation.[6] However, the full details and data from this study are not publicly accessible.

Table 1: Summary of Reported Clinical Effects of this compound

| Parameter | Observation | Source |

| Fine Lines & Wrinkles | Reduction in appearance | [6] |

| Skin Irritation | No significant irritation noted in a comparative study | [6] |

| Number of Volunteers | 29 | [6] |

| Study Duration | 12 weeks | [6] |

Peptide 14 (OS-01): A Direct Modulator of Cellular Senescence

In contrast to this compound, a distinct peptide known as Peptide 14 (or OS-01, a decapeptide-52) has been the subject of more direct and detailed research regarding its role in cellular senescence.[7][8][9] This peptide has been identified through phenotypic screening for its senotherapeutic properties, meaning it can beneficially modulate senescent cells.[7]

Mechanism of Action in Cellular Senescence

Peptide 14 (OS-01) has been shown to decrease the burden of senescent cells in human dermal fibroblasts induced by various stressors, including progeria (HGPS), chronological aging, and UV radiation.[7] Its primary mechanism of action is through the modulation of Protein Phosphatase 2A (PP2A), a holoenzyme involved in genomic stability, DNA repair, and senescence pathways.[7]

The proposed pathway involves the stabilization of the PP2A complex, which in turn leads to a reduction in CDK2AP1 expression and AKT phosphorylation. This cascade activates CDK2, leading to the phosphorylation of RBL2 and the liberation of the transcription factor E2F. This process helps to arrest the cell cycle and enhance DNA repair, thereby reducing the progression of cells into a late, pro-inflammatory senescent state.[4]

Figure 2. Proposed signaling pathway for Peptide 14 (OS-01) in modulating cellular senescence.

Quantitative Data on Senescence Markers

Studies on Peptide 14 (OS-01) have provided quantitative data on its effects on various markers of cellular senescence.

Table 2: Effects of Peptide 14 (OS-01) on Cellular Senescence Markers in HGPS Dermal Fibroblasts

| Marker | Effect of Peptide 14 Treatment | Quantitative Change | Source |

| p21/p16 Senescent Cells | Reduction | 32.06% decrease | [4][8] |

| Late Senescent Cells 1 | Reduction | 15.60% decrease | [4][8] |

| Senescence-Associated Secretory Phenotype (SASP) | Reduction in SASP-secreting cells | - | [7] |

| p21 Senescent Cells | Increase | Significantly increased | [4][7] |

Notably, while Peptide 14 reduces the proportion of late-stage, pro-inflammatory senescent cells (p21/p16 positive), it increases the number of early-stage p21-positive senescent cells.[4][7][8] This suggests a "senomorphic" effect, shifting the senescent cell population towards a less harmful phenotype rather than simply eliminating them (senolysis).[7]

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

A common method to identify senescent cells is through the detection of SA-β-gal activity at a suboptimal pH of 6.0.

Protocol:

-

Cell Culture: Plate human dermal fibroblasts in appropriate culture vessels and treat with the desired concentrations of the test peptide (e.g., Peptide 14) or vehicle control for a specified duration (e.g., 48 hours).

-

Fixation: Wash cells with PBS and fix with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5-15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) at 37°C without CO2 for 12-16 hours.

-

Imaging: Observe and quantify the percentage of blue-stained (senescent) cells using a light microscope.

Figure 3. Workflow for Senescence-Associated β-Galactosidase (SA-β-Gal) Staining.

Western Blot for Senescence Markers (p16, p21)

Protocol:

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p16, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound is an established ingredient in the cosmetic industry, with a proposed mechanism centered on the enhancement of the extracellular matrix. Its effects on collagen synthesis, MMP inhibition, and fibroblast proliferation address key aspects of age-related skin changes. However, for researchers focused on the fundamental biology of aging, it is crucial to note the current lack of direct evidence linking this compound to the core pathways of cellular senescence.

In contrast, Peptide 14 (OS-01) provides a compelling case study in the targeted modulation of cellular senescence. The research on this peptide offers a clear mechanism of action via the PP2A pathway and quantitative data on its ability to shift the senescent cell population to a less detrimental state.

For drug development professionals and scientists, this distinction is critical. While this compound may offer benefits in improving the skin's appearance, Peptide 14 represents a more targeted approach to intervening in the biological process of cellular senescence itself. Future research should aim to further elucidate the precise signaling pathways of this compound and explore any potential, as-yet-undiscovered roles in senescence. Additionally, long-term clinical studies with robust quantitative endpoints are needed to fully substantiate the anti-aging claims for both peptides and to understand their full therapeutic potential.

References

- 1. News - How this compound Improves Skin Smoothness [jindunchem-med.com]

- 2. This compound – Natural | Sustainable | Quality [alticobio.com]

- 3. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]

- 6. mdpi.com [mdpi.com]

- 7. Senotherapeutic peptide treatment reduces biological age and senescence burden in human skin models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elevatepeptidelab.com [elevatepeptidelab.com]

- 9. oneskin.co [oneskin.co]

Unveiling the Molecular Ripple Effect: A Technical Guide to the Downstream Targets of Palmitoyl Hexapeptide-14 in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) hexapeptide-14, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in dermatology and cosmetic science, primarily recognized for its anti-aging properties. This technical guide delves into the current understanding of the downstream molecular targets of Palmitoyl hexapeptide-14 within keratinocytes, the primary cell type of the epidermis. While much of the existing research has focused on its effects on dermal fibroblasts, this document synthesizes available data to elucidate its mechanism of action in keratinocytes. This includes its role in modulating extracellular matrix (ECM) homeostasis, influencing inflammatory responses, and potentially impacting key signaling pathways that govern skin health and regeneration. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction

The skin, a complex and dynamic organ, is in a constant state of renewal and repair. Keratinocytes, which constitute over 90% of the cells in the epidermis, are central to maintaining the skin's barrier function and orchestrating responses to environmental stimuli. This compound is a signal peptide designed to penetrate the stratum corneum and interact with skin cells to elicit a biological response. Its primary purported benefits include the reduction of fine lines and wrinkles, and improvement in skin firmness and elasticity.[1][2] These macroscopic effects are the result of a cascade of molecular events initiated within the skin's cellular machinery. This guide focuses on dissecting these events at the cellular and molecular level, with a specific emphasis on keratinocytes.

Primary Downstream Effects of this compound in Skin Cells

The principal mechanism of action of this compound revolves around the modulation of the extracellular matrix (ECM) and the cellular elements that produce and maintain it. While fibroblasts are the primary producers of dermal ECM, keratinocytes also contribute to the basement membrane and produce signaling molecules that influence fibroblast activity.

Stimulation of Extracellular Matrix Synthesis

This compound is reported to stimulate the synthesis of key ECM components, which provide structural integrity and elasticity to the skin.[1][3] This includes:

-

Collagen: As a signal peptide, it is believed to mimic natural signaling molecules that stimulate collagen production.[4][5]

-

Elastin: It may also promote the synthesis of elastin, another crucial protein for skin elasticity.[3]

-

Fibronectin and Glycosaminoglycans: Palmitoyl hexapeptide-12, a similar peptide, has been shown to stimulate the development of fibronectin and glycosaminoglycans.[6]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of ECM proteins. The aging process is associated with an increase in MMP activity. This compound has been shown to inhibit these enzymes, thereby preserving the existing ECM and preventing its breakdown.[1][4][7]

Promotion of Fibroblast Proliferation and Migration

The peptide has been reported to stimulate the proliferation and migration of fibroblasts, the cells responsible for synthesizing the dermal ECM.[1][6] This activity contributes to skin repair and regeneration.

Anti-Inflammatory Effects

Chronic inflammation is a key contributor to skin aging. Palmitoyl hexapeptide-12 is believed to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in keratinocytes and fibroblasts.[6] By mitigating inflammation, the peptide helps to slow down the degradation of the skin matrix.

Quantitative Data on the Effects of Palmitoyl Peptides

The following table summarizes available quantitative data on the effects of palmitoyl peptides on skin cells. It is important to note that specific quantitative data for this compound on keratinocytes is limited in publicly available literature. The data presented here is from studies on similar peptides or on fibroblasts to provide a contextual understanding.

| Target | Peptide Studied | Cell Type | Assay | Result | Reference |

| IL-6 Production | Acetyl hexapeptide-49 | Primary Human Epidermal Keratinocytes | ELISA | 69.6% decrease in IL-6 production at 0.5 mg/mL | [8] |

| IL-8 Production | Acetyl hexapeptide-49 | Primary Human Epidermal Keratinocytes | ELISA | 71.5% decrease in IL-8 production at 0.5 mg/mL | [8] |

| IL-8 Production | Palmitoyl tripeptide-8 | UVB-irradiated Keratinocytes | ELISA | Up to 32% inhibition of IL-8 production | [8] |

| Gene Expression | Palmitoyl oligopeptide complex | Human Keratinocytes | qRT-PCR | 2.87 to 3.66-fold increase in filaggrin gene expression | [9] |

Signaling Pathways Modulated by this compound

While the precise signaling cascades initiated by this compound in keratinocytes are still under investigation, evidence from related peptides suggests the involvement of key pathways in cellular regulation.

Proposed TGF-β1 Signaling Pathway

A study on a palmitoyl oligopeptide complex indicated the involvement of the Transforming Growth Factor-beta 1 (TGF-β1) pathway in both keratinocytes and fibroblasts to stimulate ECM production.[10] TGF-β1 is a potent stimulator of collagen synthesis.

Modulation of Inflammatory and Degradative Pathways

This compound also exerts its effects by downregulating inflammatory and degradative pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the effects of this compound on keratinocytes.

Keratinocyte Cell Culture

-

Cell Line: Human epidermal keratinocytes (e.g., HaCaT or primary NHEK).

-

Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors (e.g., bovine pituitary extract, epidermal growth factor).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells at 70-80% confluency using trypsin-EDTA.

Cell Proliferation (MTT) Assay

-

Seeding: Seed keratinocytes in a 96-well plate at a density of 5x10^3 cells/well and allow to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Gene Expression Analysis (RT-qPCR)

-

Treatment: Culture keratinocytes to 70-80% confluency and treat with this compound for a specified time (e.g., 24 hours).

-

RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Quantification (ELISA)

-

Sample Collection: Collect cell culture supernatants to measure secreted proteins (e.g., collagen, IL-6).

-

Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add standards and samples to the wells and incubate.

-

Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate to produce a colorimetric signal.

-

Measurement: Measure the absorbance at the appropriate wavelength and calculate the protein concentration based on the standard curve.

Conclusion and Future Directions

This compound demonstrates significant potential as a bioactive peptide for skin health and rejuvenation. Its downstream effects in skin cells, including the stimulation of ECM synthesis, inhibition of MMPs, and modulation of inflammatory responses, provide a molecular basis for its observed anti-aging benefits. While much of the data is derived from studies on fibroblasts, the available evidence suggests that keratinocytes are also key targets of this peptide, participating in the signaling cascades that lead to improved skin structure and function.

Future research should focus on elucidating the precise signaling pathways activated by this compound in keratinocytes. Comprehensive transcriptomic and proteomic studies would provide a more complete picture of its downstream targets. Furthermore, well-controlled clinical studies are needed to further validate its efficacy and to determine optimal formulation and delivery strategies for maximizing its therapeutic potential in dermatology and cosmetic applications.

References

- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]

- 2. mdpi.com [mdpi.com]

- 3. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]

- 4. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]

- 5. procoal.co.uk [procoal.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. This compound (Explained + Products) [incidecoder.com]

- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FR3079749A1 - USE OF A PEPTIDE FOR THE TREATMENT OF EPIDERMA - Google Patents [patents.google.com]

- 10. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]

Palmitoyl Hexapeptide-14: A Technical Guide to its Interaction with Cell Surface Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in dermatological and cosmetic research for its anti-aging properties. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its interaction with cell surface signaling pathways that govern skin health and regeneration. While a direct, specific cell surface receptor for Palmitoyl Hexapeptide-14 has not been definitively identified in publicly available research, its biological activities strongly suggest an engagement with pathways pivotal to extracellular matrix (ECM) homeostasis. This document summarizes the current understanding of its molecular interactions, presents quantitative data on its cellular effects, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades.

Introduction

This compound is a synthetically derived peptide consisting of six amino acids, featuring a palmitoyl group to enhance its lipophilicity and facilitate skin penetration.[1][2] Its primary functions are attributed to its ability to stimulate fibroblast proliferation, boost collagen and elastin (B1584352) synthesis, and inhibit the activity of matrix metalloproteinases (MMPs).[1][3][4] These actions collectively contribute to the improvement of skin firmness, elasticity, and the reduction of fine lines and wrinkles.[4][5] This guide synthesizes the available technical information to provide a comprehensive overview for researchers and professionals in the field.

Mechanism of Action: Interaction with Cell Surface Signaling

While direct receptor binding studies for this compound are not extensively documented in peer-reviewed literature, its observed biological effects strongly indicate an interaction with signaling pathways that are typically initiated at the cell surface. The most plausible mechanism involves the modulation of signaling cascades that regulate gene expression related to ECM proteins.

Implication of the Transforming Growth Factor-β (TGF-β) Signaling Pathway

The downstream effects of this compound, such as increased collagen synthesis and fibroblast proliferation, are hallmark outcomes of the Transforming Growth Factor-β (TGF-β) signaling pathway.[6][7][8] It is hypothesized that this compound may act as an agonist or a modulator of this pathway, either by interacting with TGF-β receptors or associated co-receptors, or by influencing the bioavailability of TGF-β ligands.

The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI).[8] The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[8] These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for collagen, elastin, and fibronectin.[7][8]

Quantitative Data on Cellular Effects

| Parameter | Cell Type | Effect | Concentration | Reference |

| Fibroblast Proliferation | Human Dermal Fibroblasts | Increased proliferation | Not Specified | [3][4] |

| Collagen Synthesis | Human Dermal Fibroblasts | Stimulated | Not Specified | [3][9] |

| MMP Inhibition | In vitro assay | Inhibition of MMPs | Not Specified | [1][3] |

| Fine Line and Wrinkle Reduction | Human Volunteers (in vivo) | Significant reduction | Not Specified | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bioactivity of peptides like this compound.

Fibroblast Proliferation Assay (MTT Assay)

This assay determines the effect of the peptide on the proliferation of human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HDFs into 96-well plates at a density of 5 x 10³ cells/well in DMEM with 10% FBS.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of this compound (prepared in serum-free DMEM) and a vehicle control.

-

Incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Matrix Metalloproteinase (MMP) Inhibition Assay

This assay measures the ability of the peptide to inhibit the activity of specific MMPs (e.g., MMP-1, MMP-2, MMP-9).

Materials:

-

Recombinant human MMP enzyme

-

MMP fluorogenic substrate

-

Assay buffer

-

This compound stock solution

-

Known MMP inhibitor (positive control)

-

96-well black plates

-

Fluorometric microplate reader

Protocol:

-

In a 96-well black plate, add the assay buffer.

-

Add various concentrations of this compound, a vehicle control, and the positive control to respective wells.

-

Add the recombinant MMP enzyme to all wells except for the blank.

-

Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

-

Add the MMP fluorogenic substrate to all wells to initiate the reaction.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate cleavage and determine the percentage of MMP inhibition for each concentration of the peptide.

Conclusion

This compound is a promising bioactive peptide with well-documented efficacy in promoting key anti-aging functions within the skin. While its direct interaction with a specific cell surface receptor is yet to be fully elucidated, the existing evidence strongly points towards a modulatory role in the TGF-β signaling pathway. This, in turn, leads to the stimulation of fibroblast activity, increased synthesis of crucial ECM components, and the inhibition of their degradation. For researchers and drug development professionals, further investigation into the precise molecular targets of this compound will be instrumental in optimizing its therapeutic and cosmetic applications. The experimental protocols outlined in this guide provide a robust framework for such future studies.

References

- 1. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]

- 2. This compound – Natural | Sustainable | Quality [alticobio.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]

- 5. News - How this compound Improves Skin Smoothness [jindunchem-med.com]

- 6. researchgate.net [researchgate.net]

- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Convergence of Signaling and Synthesis: A Technical Guide to the TGF-β Pathway and Palmitoyl Hexapeptide-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate signaling cascades that govern cellular behavior are of paramount importance in the fields of dermatology, pharmacology, and regenerative medicine. Among these, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cellular proliferation, differentiation, and extracellular matrix (ECM) homeostasis. Concurrently, the development of bioactive peptides, such as Palmitoyl (B13399708) Hexapeptide-14, has opened new avenues for modulating these pathways to achieve desired physiological outcomes, particularly in the context of skin aging and repair. This technical guide provides an in-depth exploration of the TGF-β signaling pathway and the multifaceted role of Palmitoyl Hexapeptide-14, offering a valuable resource for researchers and professionals in drug development.

The TGF-β Signaling Pathway: A Master Regulator of Cellular Processes

The TGF-β signaling pathway is a conserved cellular communication system essential for embryonic development and adult tissue homeostasis.[1][2] Its functions are diverse, ranging from controlling cell growth and differentiation to apoptosis and immune regulation.[1]

The canonical pathway is initiated by the binding of a TGF-β superfamily ligand to a type II serine/threonine kinase receptor on the cell surface.[1][3] This binding event recruits and activates a type I receptor, forming a heterotetrameric complex.[1][2] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][4][5] These phosphorylated R-SMADs then form a complex with a common mediator SMAD (co-SMAD), SMAD4.[4][5] This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes.[4][5]

The pathway is subject to negative regulation, notably by inhibitory SMADs (I-SMADs) such as SMAD7, which can prevent the phosphorylation of R-SMADs.[2][4]